2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C13H13N3O3S and its molecular weight is 291.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Selective Reactions
Cyclohexanone, a crucial intermediate in polyamide production, can be selectively produced via hydrogenation of phenol over a Pd@carbon nitride catalyst, demonstrating the potential for selective catalysis in aqueous media without additives (Yong Wang et al., 2011). Additionally, Poly(3,4-ethylenedioxythiophene) has been used to immobilize both metal particle catalysts and reagents, showing catalytic activity in reactions such as the hydrogenation of nitrophenol (C. Sivakumar & K. Phani, 2011).
Synthetic Methodologies
Significant advancements have been made in the synthesis of various compounds, including the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, leading to the formation of diverse pyridine and piperidine derivatives (C. N. O'callaghan et al., 1999). Similarly, the synthesis of 4H-1,4-benzothiazine derivatives from cyano(phenylsulfinyl-)methylthiophenyl isocyanides showcases innovative approaches to ring closure and the generation of functionalized molecules (Kazuhiro Kobayashi et al., 2006).
Novel Reactions and Compounds
Exploration of novel reactions includes the study of nitrosobenzene reduction by thiols in alcoholic media, providing insights into biologically significant reactions (S. Montanari et al., 1999). Furthermore, the development of new fluorescent crosslinked aromatic polyamides containing thiophene groups illustrates the intersection of chemistry and material science for potential applications in heat-sensitive devices (C. Sánchez et al., 2015).
Properties
IUPAC Name |
2-cyano-N-cyclopentyl-3-(5-nitrothiophen-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c14-7-10(13(17)15-11-3-1-2-4-11)5-9-6-12(16(18)19)20-8-9/h5-6,8,11H,1-4H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGCZKDMOJPXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=CSC(=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.